1-(4-fluorophenyl)cyclopentan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6,13H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMOAUHUHMPWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339366-98-2 | |
| Record name | 1-(4-fluorophenyl)cyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 4 Fluorophenyl Cyclopentan 1 Ol and Its Analogs
Established Synthetic Routes to the 1-(4-fluorophenyl)cyclopentan-1-ol Core Structure
A primary and widely utilized method for synthesizing this compound is the Grignard reaction. mnstate.edud-nb.info This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. mnstate.edu In this specific synthesis, the Grignard reagent, 4-fluorophenylmagnesium bromide, is typically prepared by reacting 4-bromofluorobenzene with magnesium metal in an anhydrous ether solvent like diethyl ether or cyclopentyl methyl ether (CPME). mnstate.edud-nb.infolibretexts.org This organometallic compound is then reacted with cyclopentanone (B42830). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclopentanone, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid solution neutralizes the alkoxide to yield the final product, this compound. mnstate.eduyoutube.com
The general reaction is as follows:
Step 1: Formation of the Grignard Reagent
4-Bromofluorobenzene + Mg → 4-Fluorophenylmagnesium bromide
Step 2: Reaction with Cyclopentanone
4-Fluorophenylmagnesium bromide + Cyclopentanone → Magnesium alkoxide intermediate
Step 3: Acidic Workup
Magnesium alkoxide intermediate + H₃O⁺ → this compound
To enhance the reactivity, particularly with enolizable ketones, activating agents like neodymium salts (e.g., NdCl₃·2LiCl) can be employed in conjunction with the Grignard reagent. researchgate.net Related organometallic approaches, utilizing organolithium reagents, can also be employed in a similar fashion to achieve the desired tertiary alcohol. google.com
Interactive Table: Grignard Reagent-Based Synthesis Parameters
| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product |
|---|---|---|---|---|
| 4-Bromofluorobenzene | Magnesium | Anhydrous Diethyl Ether | Inert atmosphere | 4-Fluorophenylmagnesium bromide |
| 4-Fluorophenylmagnesium bromide | Cyclopentanone | Anhydrous Diethyl Ether | Low temperature, then warming | This compound |
An alternative approach to fluorinated cyclopentanols involves an aldol (B89426) condensation followed by a reduction sequence. wikipedia.orglibretexts.org The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. wikipedia.orglibretexts.orgmasterorganicchemistry.com
For the synthesis of a precursor to this compound, a crossed aldol condensation could be envisioned between a fluorinated benzaldehyde (B42025) (e.g., 4-fluorobenzaldehyde) and a cyclopentanone derivative under basic or acidic conditions. wikipedia.orgchemtube3d.com This would form an α,β-unsaturated ketone. Subsequent reduction of the carbonyl group and the double bond would be necessary to arrive at the desired cyclopentanol (B49286).
A typical sequence would be:
Aldol Condensation: 4-Fluorobenzaldehyde reacts with cyclopentanone to form 2-(4-fluorobenzylidene)cyclopentanone.
Reduction: The resulting α,β-unsaturated ketone is then reduced. A reducing agent like sodium borohydride (B1222165) (NaBH₄) could reduce the ketone to an alcohol, and catalytic hydrogenation could reduce the carbon-carbon double bond to yield this compound. researchgate.net
The conditions for aldol condensations can be varied, including the use of solid catalysts and solvent-free conditions to promote greener synthetic protocols. mdpi.com
Hydroboration-oxidation is a two-step organic reaction that converts an alkene into an alcohol. This strategy can be applied to a cyclopentene (B43876) derivative to introduce the hydroxyl group.
To synthesize this compound using this method, a precursor such as 1-(4-fluorophenyl)cyclopentene would be required. The synthesis of this cyclopentene derivative can be achieved, for instance, through a Grignard reaction followed by dehydration. researchgate.net Once the 1-(4-fluorophenyl)cyclopentene is obtained, it can undergo hydroboration-oxidation.
The process involves:
Hydroboration: The cyclopentene derivative reacts with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), where the boron atom adds to the less substituted carbon of the double bond.
Oxidation: The resulting organoborane is then oxidized, typically using hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH), to replace the boron atom with a hydroxyl group, yielding the desired this compound.
This method provides a regioselective route to the alcohol, with the hydroxyl group adding to the carbon that was part of the double bond.
Advanced and Stereoselective Synthetic Strategies
More sophisticated methods have been developed to control the stereochemistry of the final product and to introduce the fluorophenyl moiety with greater efficiency and precision.
Since this compound is a chiral molecule, the synthesis of specific enantiomers or diastereomers is often a key objective, particularly for pharmaceutical applications. Asymmetric synthesis aims to produce a single stereoisomer in excess. rsc.orgrsc.org
This can be achieved through several approaches:
Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction, and is then removed.
Chiral Catalysts: The use of chiral catalysts, such as those employed in asymmetric hydrogenation or palladium-catalyzed reactions, can induce enantioselectivity. rsc.org Organocatalysis, using small chiral organic molecules, has also emerged as a powerful tool for asymmetric transformations, including cycloaddition reactions that can form chiral cyclic structures. nih.gov
Resolution: A racemic mixture of the final product can be separated into its individual enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
For instance, an asymmetric Grignard reaction could be performed using a chiral ligand to influence the facial selectivity of the attack on the cyclopentanone.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Reactions like the Suzuki-Miyaura coupling provide a powerful method for introducing the 4-fluorophenyl group. mdpi.com
In a potential synthetic route utilizing a Suzuki-Miyaura coupling, a cyclopentanone derivative bearing a suitable leaving group (e.g., a triflate) at the 1-position could be coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. mdpi.commdpi.com
A general scheme for this approach would involve:
Preparation of a Cyclopentenyl Triflate: Conversion of cyclopentanone to its enolate, followed by trapping with a triflating agent.
Suzuki-Miyaura Coupling: The cyclopentenyl triflate is then reacted with 4-fluorophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) to form 1-(4-fluorophenyl)cyclopentene.
Hydration: The resulting alkene can then be hydrated, for example, via hydroboration-oxidation as described previously, to yield this compound.
Palladium catalysis offers high functional group tolerance and can often be performed under mild reaction conditions. nih.govnih.gov
Interactive Table: Advanced Synthesis Comparison
| Strategy | Key Feature | Example Reaction | Potential Advantage |
|---|---|---|---|
| Asymmetric Synthesis | Control of stereochemistry | Chiral catalyst in Grignard reaction | Production of specific enantiomers |
| Palladium-Catalyzed Cross-Coupling | Efficient C-C bond formation | Suzuki-Miyaura coupling | High functional group tolerance |
Multi-Component Reactions for the Construction of Substituted Cyclopentanol Frameworks
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy in organic synthesis. rsc.org While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs are applicable for constructing highly substituted cyclopentanol and cyclopentene frameworks. These reactions offer advantages in terms of atom economy, reduced reaction steps, and the ability to generate diverse molecular structures from simple precursors.
A notable example is the MCR-based synthesis of diversely functionalized cyclopentene derivatives. nih.gov In one such approach, 1,2-allenic ketones react with 4-chloroacetoacetate and either malononitrile (B47326) or cyanoacetate (B8463686) under metal-free conditions. This process proceeds through a cascade of reactions including nucleophilic substitution, Michael addition, and an intramolecular aldol-type reaction to construct the cyclopentene ring. nih.gov The resulting cyclopentenes can be subsequently hydrated to yield the corresponding cyclopentanols. The versatility of MCRs allows for the incorporation of various substituents, suggesting that with appropriate starting materials, frameworks analogous to this compound could be assembled.
Table 1: Example of a Multi-Component Reaction for Cyclopentene Synthesis nih.gov This table illustrates a reaction that produces a cyclopentene framework, a direct precursor to cyclopentanols.
| Reactant A | Reactant B | Reactant C | Key Reaction Steps | Product Type |
|---|---|---|---|---|
| 1,2-Allenic Ketone | 4-Chloroacetoacetate | Malononitrile/Cyanoacetate | Nucleophilic Substitution, Michael Addition, Intramolecular Aldol-type Reaction | Functionalized Cyclopentene |
Synthesis of Diverse Structurally Modified Derivatives and Analogues
The generation of analogues of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. Modifications can be systematically introduced at three key positions: the 4-fluorophenyl ring, the cyclopentane (B165970) ring, and the tertiary hydroxyl group.
The 4-fluorophenyl group significantly influences the molecule's properties, and its modification is a key strategy for creating analogues. The fluorine atom can be replaced or additional substituents can be introduced onto the aromatic ring. Palladium-catalyzed cross-coupling reactions are powerful tools for such modifications. mdpi.comnih.gov For instance, the C-F bond itself can be a site for cross-coupling reactions, although this is challenging. More commonly, a bromo- or iodo-substituted analogue, such as 1-(4-bromo-2-fluorophenyl)cyclopentan-1-ol, serves as a versatile intermediate for introducing a wide array of functional groups via Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions.
The electronic nature of the substituents on the phenyl ring can impact the synthesis. Electron-withdrawing groups can affect the reactivity of the Grignard reagent in the primary synthesis or the susceptibility of the ring to further functionalization. Late-stage fluorination of an existing phenylcyclopentanol derivative using electrophilic fluorinating reagents like Selectfluor, often catalyzed by palladium, presents another advanced strategy to install the fluorine atom at a late step in the synthesis. organic-chemistry.orgnih.gov Such methods are valuable in drug discovery for rapidly creating fluorinated analogues of bioactive compounds. nih.gov
Table 2: Selected Palladium-Catalyzed Reactions for Modifying Aryl Halides mdpi.comnih.gov
| Reaction Name | Coupling Partner | Resulting Functional Group | Relevance |
|---|---|---|---|
| Suzuki Coupling | Aryl/Alkyl Boronic Acid or Ester | Aryl-Aryl or Aryl-Alkyl Bond | Introduction of new carbon substituents on the phenyl ring. |
| Buchwald-Hartwig Amination | Amine | Aryl-Nitrogen Bond | Synthesis of aniline (B41778) derivatives. |
| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkyne Bond | Introduction of alkynyl groups. |
| C-F Reductive Elimination | Fluoride Source (e.g., CsF) | Aryl-Fluoride Bond | Late-stage fluorination. |
Introducing functional groups directly onto the cyclopentane ring of this compound or its precursors offers a route to a wide range of derivatives. Strategies often begin with a functionalized cyclopentanone. For example, using 2- or 3-substituted cyclopentanones in the initial Grignard reaction leads to analogues with substituents at various positions on the cyclopentyl ring.
More advanced methods involve the direct C-H functionalization of a pre-formed cyclopentane ring. nih.gov Palladium-catalyzed transannular C-H arylation can be used to introduce aryl groups at the γ-position of cycloalkane carboxylic acids, a strategy that could be adapted for related cyclopentane systems. nih.gov Radical reactions also provide a powerful means for functionalization. For instance, radical-induced ring-opening of cyclopropane (B1198618) derivatives can lead to functionalized cyclopentane structures. nih.gov Furthermore, stereoselective methods for creating polyhydroxylated or amino-substituted cyclopentane rings, often starting from carbohydrate precursors and utilizing techniques like ring-closing metathesis (RCM), have been developed to produce highly functionalized and stereochemically complex cyclopentane building blocks. nih.govresearchgate.net
The tertiary hydroxyl group of this compound is a key functional handle for further derivatization. While it is sterically hindered and cannot be easily oxidized, it can undergo several important chemical transformations.
Dehydration: Treatment with strong acids like sulfuric acid typically leads to an E1 elimination reaction, forming the corresponding cyclopentene derivative, 1-(4-fluorophenyl)cyclopent-1-ene. pearson.com
Deoxygenation: The hydroxyl group can be completely removed. For example, radical-based deoxygenation methods can convert the alcohol into the corresponding alkane, 1-(4-fluorophenyl)cyclopentane. More advanced methods involve the deoxygenative alkylation of tertiary alcohols, which allows for the formation of challenging C(sp³)–C(sp³) bonds, creating quaternary carbon centers. nih.gov
Etherification: While direct etherification can be difficult due to steric hindrance, Williamson ether synthesis can be performed under specific conditions, often requiring a strong base to first form the alkoxide.
Oxidative Cyclization: In the presence of reagents like silver salts and bromine, tertiary alcohols with an accessible delta-hydrogen can undergo oxidative cyclization to form substituted tetrahydrofurans. american.edu This reaction proceeds through a radical pathway and can create complex spirocyclic systems.
Conversion to Halides: The hydroxyl group can be substituted by a halogen using appropriate reagents, although this can be challenging for tertiary alcohols and may compete with elimination.
Table 3: Summary of Transformations for the Tertiary Hydroxyl Group
| Transformation | Typical Reagents | Product Class | Reference |
|---|---|---|---|
| Dehydration | H₂SO₄, Heat | Alkene (Cyclopentene derivative) | pearson.com |
| Deoxygenative Alkylation | NHC-based reagents, Nickel catalyst | Alkylated Cyclopentane | nih.gov |
| Oxidative Cyclization | Ag₂CO₃, Br₂ | Spirocyclic Tetrahydrofuran | american.edu |
| Substitution (Halogenation) | HCl, HBr | Alkyl Halide (Fluorophenyl-cyclopentyl halide) | pearson.com |
Reactivity and Reaction Mechanisms of 1 4 Fluorophenyl Cyclopentan 1 Ol
Transformations Involving the Tertiary Alcohol Functionality
The tertiary alcohol group is a key site for various reactions, including dehydration, oxidation, and derivatization through esterification and etherification.
The dehydration of 1-(4-fluorophenyl)cyclopentan-1-ol is a characteristic reaction of tertiary alcohols, typically proceeding through an E1 mechanism under acidic conditions. libretexts.org The process involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields an alkene.
The general mechanism for the acid-catalyzed dehydration of a tertiary alcohol is as follows:
Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H+) from the acid catalyst, forming an alkyloxonium ion. libretexts.org
Formation of a carbocation: The alkyloxonium ion is a good leaving group, and it departs as a water molecule, leaving behind a tertiary carbocation. This is typically the rate-determining step. libretexts.org
Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.org
In the case of this compound, the dehydration would lead to the formation of 1-(4-fluorophenyl)cyclopent-1-ene. The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). chemguide.co.uklibretexts.org Phosphoric acid is often preferred as it is less prone to causing side reactions like oxidation and charring compared to sulfuric acid. chemguide.co.uklibretexts.org
A related synthetic transformation involves the dehydration of a similar cyclopentanol (B49286) derivative, 2-(4-Fluorophenyl)-1-(4-pyridyl)cyclopentan-1-ol, which leads to the formation of 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene. researchgate.net This highlights the utility of dehydration reactions in synthesizing substituted cyclopentene (B43876) structures.
Table 1: Dehydration of this compound
| Reactant | Reagents | Product | Reaction Type |
| This compound | H₂SO₄ or H₃PO₄, heat | 1-(4-fluorophenyl)cyclopent-1-ene | E1 Elimination |
The oxidation of tertiary alcohols like this compound is generally not possible under standard conditions without breaking carbon-carbon bonds. Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the typical oxidation mechanisms that form ketones or aldehydes.
However, under harsh oxidizing conditions, cleavage of the cyclopentane (B165970) ring can occur. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions could potentially lead to the formation of a ketone or a carboxylic acid through ring-opening. For example, oxidation could theoretically yield 4-fluoroacetophenone and other degradation products. The specific products would depend heavily on the reaction conditions employed.
Esterification: The tertiary hydroxyl group of this compound can undergo esterification to form the corresponding esters. A common method for this transformation is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol or carboxylic acid is often used, or water is removed as it is formed. masterorganicchemistry.com
The mechanism of Fischer esterification involves the following steps:
Protonation of the carboxylic acid to increase its electrophilicity. youtube.com
Nucleophilic attack of the alcohol on the carbonyl carbon of the protonated carboxylic acid. youtube.com
Proton transfer to create a good leaving group (water). youtube.com
Elimination of water and deprotonation to yield the ester. youtube.com
Alternatively, more reactive derivatives of carboxylic acids, such as acyl chlorides or acid anhydrides, can be used to achieve esterification under milder conditions, often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.
Etherification: The formation of ethers from this compound is also feasible. One common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. However, due to the steric hindrance of the tertiary alcohol, this reaction may be slow or require forcing conditions.
A more suitable method for synthesizing ethers from tertiary alcohols is through acid-catalyzed addition to an alkene or by reacting the alcohol with a primary alcohol under acidic conditions, though the latter can lead to a mixture of products. For instance, reacting this compound with a simple alcohol like methanol (B129727) in the presence of an acid catalyst could yield 1-methoxy-1-(4-fluorophenyl)cyclopentane.
Reactions of the 4-Fluorophenyl Moiety
The 4-fluorophenyl group of this compound can participate in aromatic substitution reactions. The fluorine atom and the cyclopentanol substituent influence the reactivity and regioselectivity of these reactions.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The fluorine atom is a deactivating but ortho, para-directing group. uci.edu Its electron-withdrawing inductive effect deactivates the ring towards electrophilic attack, making the reaction slower than with benzene. uci.edu However, its electron-donating resonance effect directs incoming electrophiles to the positions ortho and para to the fluorine. uci.edu The cyclopentanol group is an alkyl group, which is an activating and also an ortho, para-director.
Given that the fluorine is at the para position relative to the cyclopentanol substituent, the directing effects of both groups reinforce each other. Therefore, electrophilic substitution on the 4-fluorophenyl ring of this compound is expected to occur at the positions ortho to the fluorine atom (and meta to the cyclopentanol group). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-(2-Nitro-4-fluorophenyl)cyclopentan-1-ol |
| Bromination | Br₂, FeBr₃ | 1-(2-Bromo-4-fluorophenyl)cyclopentan-1-ol |
| Sulfonation | SO₃, H₂SO₄ | 2-(1-Hydroxycyclopentyl)-5-fluorobenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Acyl-4-fluorophenyl)cyclopentan-1-ol |
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com Fluorine can act as a leaving group in SNAr reactions, especially when activated by electron-withdrawing substituents. nih.gov
In this compound, the cyclopentanol group is electron-donating, which would disfavor a classical SNAr reaction by not stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.comyoutube.com However, under specific conditions, such as with very strong nucleophiles or through alternative mechanisms like those involving photoredox catalysis, nucleophilic substitution of the fluorine atom might be achievable. nih.gov Recent research has shown that even electron-neutral and electron-rich fluoroarenes can undergo nucleophilic substitution under photoredox conditions. nih.gov
The fluorine atom exerts a significant influence on the reactivity of the phenyl ring through a combination of inductive and resonance effects.
Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring towards electrophilic attack. This is because it reduces the electron density of the ring, making it less nucleophilic. uci.edu
Resonance Effect: Fluorine has lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect increases the electron density at the ortho and para positions, thus directing incoming electrophiles to these sites. uci.edu
In the context of nucleophilic aromatic substitution, the strong electron-withdrawing nature of fluorine makes the carbon atom to which it is attached more electrophilic and susceptible to nucleophilic attack. It also stabilizes the transition state and the Meisenheimer intermediate in SNAr reactions. masterorganicchemistry.com Furthermore, fluorine is often a good leaving group in such reactions.
Ring Rearrangement and Ring-Opening Reactions of the Cyclopentane Core
Ring rearrangements and ring-opening reactions of the cyclopentane core in this compound are anticipated to proceed primarily through carbocationic intermediates, typically generated under acidic conditions. The formation of a tertiary carbocation upon protonation of the hydroxyl group and subsequent loss of water is a key initiating step.
One of the most probable rearrangement pathways is a Wagner-Meerwein rearrangement . Current time information in Bangalore, IN.youtube.com This type of reaction involves a 1,2-shift of an alkyl or aryl group to an adjacent carbocation center. In the case of this compound, the initially formed tertiary carbocation at C1 of the cyclopentane ring is already relatively stable. However, under forcing conditions, rearrangement of the cyclopentane ring itself could occur, leading to a ring expansion. This would transform the five-membered cyclopentyl system into a more stable six-membered cyclohexyl system, relieving ring strain. unl.ptchemistrysteps.comnih.gov The driving force for such a rearrangement is the greater thermodynamic stability of a cyclohexane (B81311) ring compared to a cyclopentane ring.
The mechanism would likely involve the migration of one of the C-C bonds of the cyclopentane ring (e.g., the C2-C3 bond) to the carbocationic center at C1. This would result in the formation of a spirocyclic intermediate which would then collapse to a cyclohexanone (B45756) derivative. The presence of the 4-fluorophenyl group, with its inductive electron-withdrawing effect, would likely influence the stability of the carbocation intermediates and the transition states, potentially affecting the rate and feasibility of such rearrangements compared to non-fluorinated analogues.
Another potential reaction, particularly under strongly acidic or oxidative conditions, is a pinacol-type rearrangement . While this compound is not a 1,2-diol, related transformations can be envisaged. For instance, if the molecule were to undergo oxidation to form a 1,2-diol derivative, subsequent acid catalysis could induce a rearrangement to a spirocyclic ketone.
A plausible, though less common, rearrangement could involve an intramolecular Friedel-Crafts reaction . wikipedia.orgmasterorganicchemistry.com If the carbocation formed at the benzylic position can be stabilized, it could potentially be attacked by the phenyl ring of another molecule (intermolecularly) or, if a suitable side chain were present, intramolecularly. However, for this compound itself, this is not a primary reaction pathway.
The following table summarizes the potential rearrangement products, though it is important to note that these are predicted based on general mechanisms and not on specific experimental results for this compound.
| Starting Material | Reaction Type | Potential Rearranged Product(s) | Driving Force |
| This compound | Wagner-Meerwein Ring Expansion | 2-(4-fluorophenyl)cyclohexanone | Relief of ring strain |
| This compound | Pinacol-type Rearrangement (hypothetical diol) | Spiro[4.5]decanone derivative | Formation of a stable ketone |
Studies on Stereochemical Control and Regioselectivity in Reactions Involving the Compound
The concepts of stereochemical control and regioselectivity are central to understanding the reactions of this compound, particularly in reactions that generate new stereocenters or multiple isomeric products.
Stereochemical Control:
This compound is a chiral molecule, with the C1 carbon being a stereocenter. Reactions occurring at this center or at adjacent positions can proceed with varying degrees of stereoselectivity.
Reactions at the Chiral Center: In reactions such as nucleophilic substitution at the C1 position (e.g., via an S_N1 mechanism), the formation of a planar carbocation intermediate would lead to a loss of stereochemical information, resulting in a racemic or near-racemic mixture of products. nih.gov An S_N2-type reaction, if it could be induced, would proceed with inversion of configuration.
Reactions Adjacent to the Chiral Center: For reactions occurring on the cyclopentane ring, the existing stereocenter at C1 can exert diastereoselective control. Reagents may approach the ring preferentially from the less sterically hindered face, leading to the formation of one diastereomer in excess. The 4-fluorophenyl group, being bulky, would play a significant role in directing such approaches.
Regioselectivity:
Regioselectivity becomes important in reactions such as dehydration, where multiple constitutional isomers can be formed. The acid-catalyzed dehydration of this compound would proceed via an E1 mechanism, involving the formation of the tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom would lead to the formation of an alkene.
Two primary products could be formed:
1-(4-fluorophenyl)cyclopent-1-ene: This is the Zaitsev product, resulting from the removal of a proton from the C2 or C5 position of the cyclopentane ring. This is generally the more substituted and thermodynamically more stable alkene.
1-((4-fluorophenyl)methylene)cyclopentane: This is the Hofmann-type product, resulting from the removal of a proton from a carbon on an adjacent part of the molecule if available, though less likely in this specific structure. A more relevant consideration is the competition between elimination and substitution.
The regioselectivity of the elimination would be influenced by the stability of the resulting alkenes. The conjugated system in 1-(4-fluorophenyl)cyclopent-1-ene, where the double bond is in conjugation with the aromatic ring, would likely make it the major product.
The following table outlines the expected regiochemical and stereochemical outcomes for key reactions of this compound, based on general principles.
| Reaction | Reagents | Expected Major Product(s) | Key Controlling Factors | Stereochemical Outcome |
| Dehydration | H₂SO₄ or H₃PO₄, heat | 1-(4-fluorophenyl)cyclopent-1-ene | Formation of the more stable, conjugated alkene (Zaitsev's rule) | Achiral product |
| Nucleophilic Substitution (S_N1) | H-Nu (e.g., H₂O, ROH) | 1-Nu-1-(4-fluorophenyl)cyclopentane | Carbocation stability | Racemization |
It is crucial to reiterate that the specific experimental data for these reactions on this compound is sparse in the available literature. Therefore, the discussions above are based on established mechanistic principles and analogies to similar chemical systems. Detailed research would be required to definitively determine the product distributions and the precise influence of the 4-fluorophenyl substituent on the reactivity and selectivity of these transformations.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the detailed structural analysis of organic molecules, offering insights into the atomic framework and conformational dynamics of 1-(4-fluorophenyl)cyclopentan-1-ol.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for delineating the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides crucial information about the chemical environment of hydrogen atoms. In this compound, the aromatic protons on the fluorophenyl ring typically appear as distinct multiplets in the downfield region of the spectrum. The protons of the cyclopentyl group present as a series of multiplets in the upfield region. A key signal is the hydroxyl proton, which usually appears as a singlet, though its chemical shift can be influenced by solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for the quaternary carbon bonded to both the hydroxyl group and the fluorophenyl ring, the carbons of the aromatic ring, and the methylene (B1212753) carbons of the cyclopentyl ring. nih.gov A characteristic feature in the ¹³C NMR spectrum is the large coupling constant (¹JCF) for the carbon atom directly bonded to the fluorine, which is a definitive indicator of the fluorophenyl substituent. nih.gov The chemical shifts of the aromatic carbons are also influenced by the electronegative fluorine atom. nih.gov
Detailed analysis of chemical shifts, signal integrations (in ¹H NMR), and coupling patterns allows for the unambiguous assignment of each proton and carbon, thus elucidating the molecule's backbone and the position of its substituents. rsc.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.40 - 7.60 | Multiplet | Aromatic protons (ortho to F) |
| ¹H | 7.00 - 7.20 | Multiplet | Aromatic protons (meta to F) |
| ¹H | 2.00 - 2.20 | Singlet (broad) | Hydroxyl proton (-OH) |
| ¹H | 1.70 - 1.90 | Multiplet | Cyclopentyl protons |
| ¹³C | 160 - 165 (doublet) | Doublet | Aromatic C-F |
| ¹³C | 128 - 132 (doublet) | Doublet | Aromatic C-H (ortho to F) |
| ¹³C | 114 - 118 (doublet) | Doublet | Aromatic C-H (meta to F) |
| ¹³C | 80 - 85 | Singlet | Quaternary Carbon (C-OH) |
| ¹³C | 35 - 45 | Triplet | Cyclopentyl CH₂ |
| ¹³C | 20 - 30 | Triplet | Cyclopentyl CH₂ |
| ¹⁹F | -110 to -120 | Multiplet | Ar-F |
Note: This is a generalized prediction. Actual chemical shifts can vary based on solvent and experimental conditions.
Given the fluorine substituent, ¹⁹F NMR spectroscopy is a highly specific and sensitive tool for analyzing its local environment. wikipedia.orgbiophysics.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis. wikipedia.orgaiinmr.com The ¹⁹F NMR spectrum of this compound is expected to show a single primary signal, and its chemical shift provides valuable information about the electronic environment of the fluorine atom. huji.ac.ilthermofisher.com This technique is particularly effective for confirming the presence and regiochemistry of the fluorine on the aromatic ring. aiinmr.com The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap, simplifying spectral interpretation. thermofisher.com
While 1D NMR provides foundational data, 2D NMR techniques are essential for establishing the precise connectivity between atoms. researchgate.netlibretexts.org
COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) couplings. For the target molecule, COSY spectra would reveal correlations between adjacent protons on the cyclopentyl ring and between the ortho and meta protons of the fluorophenyl ring, helping to piece together the spin systems. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. nih.gov This allows for the definitive assignment of which protons are attached to which carbons in both the cyclopentyl and fluorophenyl moieties.
Solid-state NMR (ssNMR) is a powerful method for characterizing materials in their solid, crystalline form. researchgate.netbruker.com Unlike solution-state NMR, which provides data on the averaged structure in a solvent, ssNMR can differentiate between various crystalline forms, known as polymorphs. researchgate.netnih.gov Polymorphism is a critical consideration in pharmaceuticals, as different crystal forms can exhibit distinct physical properties. researchgate.netbruker.com For this compound, ssNMR could be employed to investigate its crystalline packing, identify different polymorphs, and understand intermolecular interactions within the solid state. nih.goveuropeanpharmaceuticalreview.com
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. researchgate.net For this compound (C₁₁H₁₃FO), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that aligns with this theoretical value provides unequivocal confirmation of the molecular formula. uni.lu This is a crucial step in verifying the identity of the compound and distinguishing it from any isomers. chromatographyonline.comnih.gov The fragmentation pattern observed in the mass spectrum, such as the characteristic loss of a water molecule from the parent ion, offers additional structural information. acs.org
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₁₁H₁₄FO⁺ | 181.10233 |
| [M+Na]⁺ | C₁₁H₁₃FONa⁺ | 203.08427 |
| [M-H]⁻ | C₁₁H₁₂FO⁻ | 179.08777 |
| [M+H-H₂O]⁺ | C₁₁H₁₂F⁺ | 163.09231 |
Source: Predicted data based on the molecular formula. uni.lu
Tandem Mass Spectrometry (MS/MS) and Ion Mobility Spectrometry (e.g., Collision Cross Section Prediction) for Structural Insights
The primary fragmentation pathways for protonated this compound would likely involve the loss of a water molecule (H₂O) from the tertiary alcohol, leading to the formation of a stable carbocation. Subsequent fragmentation could involve rearrangements and cleavages of the cyclopentyl ring or the fluorophenyl group. The analysis of the mass spectrum of the non-fluorinated analog, 1-phenylcyclopentanol, shows characteristic fragments that support these proposed pathways. nist.gov
Ion mobility spectrometry (IMS) provides an additional dimension of separation based on the size, shape, and charge of an ion. A key parameter derived from IMS is the collision cross section (CCS), which is a measure of the ion's rotationally averaged surface area. Predicted CCS values for various adducts of this compound have been calculated and are presented in the table below. These values can be instrumental in confirming the identity of the compound in complex mixtures when compared against experimental data or other predicted values.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 181.10233 | 137.5 |
| [M+Na]⁺ | 203.08427 | 144.9 |
| [M-H]⁻ | 179.08777 | 141.7 |
X-ray Crystallography for Three-Dimensional Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
As of the latest literature search, a specific single-crystal X-ray structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other public databases. However, crystallographic studies of structurally related 1-aryl-cyclopentanols and other fluorinated aromatic compounds provide valuable insights into the expected molecular geometry and packing in the solid state. nih.govmdpi.commdpi.com
It is anticipated that the cyclopentanol (B49286) ring would adopt an envelope or twist conformation to minimize steric strain. The fluorophenyl group's orientation relative to the cyclopentyl ring would be a key conformational feature. In the solid state, it is expected that intermolecular hydrogen bonding involving the hydroxyl group would be a dominant feature of the crystal packing.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule and for studying its conformational isomers. The vibrational modes of this compound can be assigned to specific stretching and bending motions of its constituent bonds.
While a dedicated, fully assigned experimental IR and Raman spectrum for this compound is not available in the provided sources, the characteristic frequencies for its key functional groups can be predicted based on established correlation tables and data from similar compounds. researchgate.nettsijournals.comresearchgate.net
Key Expected Vibrational Modes:
O-H Stretch: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
C-H Stretch (Aromatic): Absorption bands in the region of 3000-3100 cm⁻¹.
C-H Stretch (Aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
C-F Stretch: A strong absorption in the IR spectrum, typically found in the 1000-1400 cm⁻¹ range.
C-O Stretch: An absorption band in the 1050-1200 cm⁻¹ region for the tertiary alcohol.
The table below summarizes the expected vibrational frequencies for the main functional groups of this compound based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |
|---|---|---|---|
| O-H | Stretching | 3200-3600 | IR (broad) |
| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |
| Aliphatic C-H | Stretching | 2850-3000 | IR, Raman |
| Aromatic C=C | Stretching | 1450-1600 | IR, Raman |
| C-F | Stretching | 1000-1400 | IR (strong) |
| C-O | Stretching | 1050-1200 | IR |
Computational and Theoretical Investigations of 1 4 Fluorophenyl Cyclopentan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, predict reactivity, and elucidate reaction mechanisms.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. mdpi.com For 1-(4-fluorophenyl)cyclopentan-1-ol, DFT calculations, such as those employing the B3LYP functional with a 6-311G basis set, can be used to determine the most stable three-dimensional arrangement of its atoms (geometry optimization). mdpi.commdpi.com This process identifies the lowest energy conformation of the molecule, providing key information about bond lengths, bond angles, and dihedral angles.
Furthermore, DFT can be used to map out the potential energy surface of the molecule, revealing the energy landscapes of different conformations. This is particularly relevant for the cyclopentane (B165970) ring, which is known for its conformational flexibility. The calculations can identify various puckered conformations of the ring and the energy barriers between them.
Table 1: Illustrative Optimized Geometric Parameters for a Phenyl-substituted Cyclopentanol (B49286) Analog (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-O (hydroxyl) | 1.42 | ||
| C-C (phenyl-cyclopentyl) | 1.55 | ||
| C-F (phenyl) | 1.36 | ||
| O-C-C (cyclopentyl) | 109.5 | ||
| C-C-C (phenyl-cyclopentyl) | 120.0 | ||
| F-C-C-C (phenyl) | 180.0 |
Note: This table is illustrative and based on general parameters for similar structures. Actual values would be obtained from specific DFT calculations on this compound.
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. It provides a guide to the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP map would likely show a negative potential (typically colored red) around the oxygen atom of the hydroxyl group and the fluorine atom, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atom of the hydroxyl group, making it a potential site for nucleophilic interaction.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.comwikipedia.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). youtube.com The LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is likely to be localized on the electron-rich fluorophenyl ring, while the LUMO may be distributed over the cyclopentanol moiety.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Phenyl-substituted Cyclopentanol Analog (Theoretical)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 6.0 |
Note: These values are for illustrative purposes and would need to be calculated specifically for this compound.
DFT can also be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, chemists can elucidate the most likely reaction pathways. A transition state is a high-energy, unstable arrangement of atoms that exists for a very short time as reactants are converted into products.
For example, in a dehydration reaction of this compound to form an alkene, DFT could be used to model the transition state of the water molecule's departure and the subsequent formation of a double bond. This analysis would provide the activation energy for the reaction, offering insights into the reaction rate and the conditions required for it to occur.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations can provide a detailed picture of the conformational flexibility of the cyclopentane ring and the rotation of the fluorophenyl group. These simulations can reveal the preferred conformations of the molecule in different environments and the timescales of transitions between them.
Furthermore, MD simulations are invaluable for studying solvation effects. By surrounding the molecule with explicit solvent molecules (e.g., water), MD can simulate how the solvent influences the molecule's conformation and behavior. This is crucial for understanding the properties of this compound in solution, which is often how it would be used in practical applications.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies Applied to Chemical Features
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are built by calculating a set of molecular descriptors for each compound and then using statistical techniques to find a mathematical relationship between these descriptors and the observed activity or property.
For a class of compounds including this compound, a QSAR study might aim to predict their potential biological activity based on descriptors such as:
Electronic descriptors: Dipole moment, partial charges, and HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, and shape indices.
Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Topological descriptors: Indices that describe the connectivity of atoms in the molecule.
A hypothetical QSAR model for a series of fluorophenyl-cycloalkanols might look like:
Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molecular Surface Area)
Where c0, c1, c2, and c3 are coefficients determined from the statistical analysis of a training set of molecules with known activities. Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts.
Retrosynthetic Analysis and Synthetic Pathway Prediction via Computational Tools
Computational tools are increasingly being used to assist in the planning of organic syntheses. synthiaonline.comnih.gov Retrosynthetic analysis is a technique where a target molecule is broken down into simpler, commercially available starting materials through a series of logical disconnections. nih.gov
Computer-Aided Synthesis Planning (CASP) programs, such as SYNTHIA® and ASKCOS, use large databases of chemical reactions and sophisticated algorithms to propose retrosynthetic pathways. synthiaonline.comnih.govmit.edu For this compound, a CASP tool might suggest a retrosynthesis based on the following key disconnection:
Grignard Reaction: The bond between the cyclopentane ring and the fluorophenyl group could be disconnected, leading to a cyclopentanone (B42830) precursor and a 4-fluorophenyl Grignard reagent. The forward reaction would involve the nucleophilic addition of the Grignard reagent to the carbonyl group of cyclopentanone.
The software would evaluate the feasibility of each proposed step based on known chemical reactions and predict potential side reactions and necessary reagents. nih.govarxiv.org This allows chemists to explore multiple synthetic routes and select the most efficient and practical one. synthiaonline.com
Role of 1 4 Fluorophenyl Cyclopentan 1 Ol As a Synthetic Building Block and in Methodology Development
Precursor in the Synthesis of Complex Organic Molecules with Cyclopentanol (B49286) Scaffolds
The 1-(4-fluorophenyl)cyclopentan-1-ol scaffold is a key intermediate in the multi-step synthesis of a variety of complex organic molecules. One notable application is in the preparation of substituted cyclopentene (B43876) derivatives, which are of interest in medicinal chemistry. For instance, a derivative of this compound is a precursor to 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene, a compound investigated for its potential as a p38 mitogen-activated protein (MAP) kinase inhibitor. acs.orgresearchgate.net The synthesis involves the dehydration of the cyclopentanol derivative to form the corresponding cyclopentene. researchgate.net
The general synthetic utility of cyclopentanol derivatives is well-established, and they serve as versatile building blocks for constructing more intricate molecular architectures. The cyclopentane (B165970) ring provides a rigid and defined three-dimensional structure that can be functionalized in various ways. The presence of the hydroxyl group in this compound allows for a range of chemical transformations, including substitution, elimination, and derivatization to introduce other functional groups.
The synthesis of complex molecules often relies on the sequential addition of different molecular fragments. The this compound unit can be prepared through the addition of a 4-fluorophenyl Grignard reagent to cyclopentanone (B42830). This reaction is a classic example of nucleophilic addition to a carbonyl group, a fundamental transformation in organic synthesis. masterorganicchemistry.com The resulting tertiary alcohol can then undergo further reactions to build up the target molecule.
Table 1: Examples of Complex Molecules Derived from Cyclopentanol Scaffolds
| Precursor Scaffold | Synthetic Transformation | Resulting Complex Molecule | Potential Application | Reference |
| Cyclopentanol derivative | Dehydration | 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene | p38 MAP kinase inhibitor | acs.orgresearchgate.net |
| Cyclopentanone | Grignard Reaction & Oxidation | 2-(4-fluorophenyl)cyclopentanone | Intermediate for further synthesis | researchgate.net |
| Phthalide (lactone) | Grignard Addition | Di-addition product (tertiary alcohol) | Pharmaceutical intermediate | mit.edu |
Contributions to the Development of Novel Synthetic Reagents and Catalysts through its Structural Motifs
The structural motifs present in this compound, namely the fluorophenyl group and the cyclopentanol core, contribute to the development of novel synthetic reagents and catalysts. The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. beilstein-journals.org In the context of catalyst design, the electron-withdrawing nature of the fluorine atom can modulate the electronic properties of a metal center in a catalyst complex, thereby influencing its reactivity and selectivity. acs.org
While direct examples of this compound being used as a ligand in a catalyst are not prevalent in the literature, the principles of its structural components are widely applied. For instance, ligands containing fluorinated aryl groups are used in transition metal catalysis to enhance catalyst stability and performance. acs.org The steric bulk of the cyclopentyl group can also play a role in creating a specific chiral environment around a catalytic center, which is crucial for enantioselective synthesis.
The development of new synthetic methodologies often involves the use of model compounds to test and optimize reaction conditions. Tertiary benzylic alcohols, a class to which this compound belongs, are important substrates in the development of new C-H oxidation and amination reactions. acs.orgresearchgate.net The reactivity of the tertiary alcohol and the adjacent benzylic C-H bonds can be exploited to forge new carbon-carbon and carbon-heteroatom bonds.
Table 2: Influence of Structural Motifs on Reagent and Catalyst Development
| Structural Motif | Property | Application in Reagent/Catalyst Development | Reference |
| Fluorophenyl Group | Electron-withdrawing, Increased lipophilicity | Modulation of catalyst electronics, Enhanced biological activity of derived molecules | beilstein-journals.orgacs.org |
| Cyclopentanol Core | Defined steric bulk, Functional handle (OH) | Creation of chiral environments in catalysts, Anchor for further functionalization | acs.orgnih.gov |
| Tertiary Benzylic Alcohol | Reactive center | Substrate for developing new synthetic methods (e.g., C-H functionalization) | acs.orgresearchgate.net |
Applications in the Investigation of Fundamental Stereochemical and Mechanistic Principles in Organic Chemistry
The structure of this compound makes it a suitable model compound for investigating fundamental stereochemical and mechanistic principles in organic chemistry. The tertiary alcohol center is a prochiral center, and reactions involving this center can lead to the formation of stereoisomers. Studying the stereochemical outcome of such reactions provides valuable insights into the reaction mechanism.
A key reaction for the synthesis of this compound is the Grignard addition of a 4-fluorophenylmagnesium halide to cyclopentanone. The mechanism of Grignard additions to ketones has been a subject of extensive study. masterorganicchemistry.commit.edunih.gov Investigations into the kinetics and transition state of this reaction, including the role of the magnesium species and solvent effects, help to elucidate the factors that control the reactivity and selectivity of organometallic reagents. mit.edunih.gov
Furthermore, reactions of tertiary benzylic alcohols, such as nucleophilic substitution or elimination, are classic examples used to teach and understand reaction mechanisms. researchgate.netnih.gov The stability of the potential carbocation intermediate at the benzylic position, influenced by the electronic nature of the fluorophenyl group, can dictate the reaction pathway (e.g., Sₙ1 versus E1). Stereoselective reactions involving such tertiary alcohols are crucial for the synthesis of enantiomerically pure compounds, and mechanistic studies are essential for developing new stereoselective methods. acs.orgnih.govnih.gov
Table 3: Mechanistic and Stereochemical Concepts Illustrated by Reactions of this compound Analogs
| Reaction Type | Mechanistic/Stereochemical Principle | Key Factors Investigated | Reference |
| Grignard Addition to Ketones | Nucleophilic Addition Mechanism | Nature of Grignard reagent, Solvent effects, Transition state geometry | masterorganicchemistry.commit.edunih.gov |
| Reactions of Tertiary Benzylic Alcohols | Sₙ1/E1 Mechanisms, Stereoselectivity | Carbocation stability, Role of leaving group, Solvent polarity | researchgate.netnih.gov |
| Asymmetric Synthesis of Tertiary Alcohols | Enantioselectivity, Chiral Auxiliaries | Design of chiral ligands and reagents | acs.orgnih.gov |
Future Perspectives and Emerging Challenges in 1 4 Fluorophenyl Cyclopentan 1 Ol Research
Exploration of Undiscovered Reactivity Patterns and Novel Transformations
The chemical reactivity of 1-(4-fluorophenyl)cyclopentan-1-ol, while rooted in the established chemistry of tertiary alcohols, holds promise for novel transformations. Future research is anticipated to move beyond conventional reactions and explore more intricate and powerful synthetic strategies.
One of the key areas of exploration will be the selective activation of C–H bonds in the cyclopentyl ring and the fluorophenyl moiety. nih.govresearchgate.net Rhodium-catalyzed C-H activation, for instance, has shown success in the functionalization of dihydronaphthalenes and could be adapted for the selective introduction of new functional groups onto the cyclopentane (B165970) ring of this compound. nih.gov Such methodologies would enable the synthesis of a diverse library of derivatives with potentially enhanced biological activities or material properties.
Furthermore, the application of photoredox catalysis opens up new avenues for the transformation of this compound under mild conditions. nih.govnih.govyoutube.com Visible-light-mediated reactions could facilitate novel C-C and C-heteroatom bond formations, leveraging the unique electronic properties of the fluorinated aromatic ring. For example, photoredox-initiated radical reactions could lead to the development of unprecedented cascade reactions, where multiple bonds are formed in a single, efficient step. nih.gov
The development of cascade reactions, in general, will be a significant focus. These reactions, which combine multiple transformations into a single synthetic operation, offer increased efficiency and atom economy. nih.gov For this compound, cascade reactions could be designed to construct complex polycyclic structures from this relatively simple building block. For instance, an initial dehydration to the corresponding alkene could be followed by an intramolecular cyclization, triggered by a variety of reagents or catalysts.
Advancements in Sustainable and Highly Efficient Synthetic Technologies for its Production
The development of sustainable and efficient methods for the synthesis of this compound is crucial for its potential large-scale applications. Future research will likely focus on green chemistry principles, including the use of renewable resources, atom-efficient reactions, and environmentally benign solvents.
Chemoenzymatic synthesis is a particularly promising approach for the sustainable production of chiral this compound. nih.govrsc.org The use of enzymes, such as lipases or dehydrogenases, can offer high enantioselectivity and operate under mild reaction conditions, reducing energy consumption and waste generation. For instance, the enzymatic deracemization of racemic this compound or the asymmetric enzymatic reduction of a corresponding ketone precursor could provide access to enantiomerically pure forms of the compound, which are often essential for pharmaceutical applications. nih.gov
Continuous flow chemistry is another technology poised to revolutionize the production of this compound. Flow reactors offer enhanced heat and mass transfer, allowing for safer and more efficient reactions, especially for highly exothermic or fast reactions. The synthesis of Grignard reagents, which are often used to prepare tertiary alcohols like this compound, can be significantly improved using flow chemistry.
| Technology | Potential Advantages for this compound Production |
| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions, reduced waste. nih.govrsc.orgnih.gov |
| Continuous Flow Chemistry | Enhanced safety, improved efficiency, scalability. |
| Green Solvents | Reduced environmental impact, potential for improved reaction rates and selectivity. researchgate.net |
The use of green solvents, such as water, ionic liquids, or bio-based solvents, is also an area of active research that can contribute to more sustainable synthetic processes for this compound. researchgate.net
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Discovery
Furthermore, ML models can be trained to predict the physicochemical and biological properties of this compound derivatives. By learning from existing data, these models can estimate properties such as solubility, toxicity, and binding affinity to specific biological targets. researchgate.netnih.gov This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the most promising profiles.
Computational studies, such as Density Functional Theory (DFT), can provide a deeper understanding of the reactivity and electronic structure of this compound. mdpi.comnih.gov These theoretical calculations can be used to rationalize experimental observations and to guide the design of new experiments. For instance, DFT calculations can help in understanding the mechanism of novel catalytic transformations or in predicting the most likely sites for C-H activation. mdpi.com
| AI/ML Application | Impact on this compound Research |
| Retrosynthesis | Accelerated design of synthetic routes to novel derivatives. microsoft.com |
| Property Prediction | In-silico screening for desired biological or material properties. researchgate.netnih.gov |
| Reaction Outcome Prediction | Optimization of reaction conditions and discovery of new transformations. |
| Computational Chemistry (DFT) | Mechanistic understanding and rational design of experiments. mdpi.comnih.gov |
Potential Roles in Supramolecular Chemistry and Advanced Materials Science
The unique structural features of this compound make it an attractive building block for the construction of novel supramolecular assemblies and advanced materials. The presence of a hydroxyl group allows for hydrogen bonding interactions, while the fluorophenyl ring can participate in π-π stacking and other non-covalent interactions.
In supramolecular chemistry, this compound and its derivatives could be used to create self-assembling systems with well-defined architectures. The fluorinated phenyl group can influence the packing of molecules in the solid state and in solution, potentially leading to the formation of liquid crystals or other ordered structures. Computational studies on the supramolecular assembly of fluorinated aryl cyclopentanols could provide valuable insights into the design of such systems.
In the field of materials science, this compound can serve as a monomer for the synthesis of novel polymers. The incorporation of the fluorinated cyclopentanol (B49286) moiety into a polymer backbone could impart unique properties, such as enhanced thermal stability, chemical resistance, and specific optical properties. nih.govmdpi.com For example, fluorinated polymers are known for their low refractive indices, which is a desirable property for applications in optics and photonics. nih.gov The development of fluorinated cyclopentanol-based materials with novel optical properties, such as fluorescence or non-linear optical behavior, is an exciting area for future research. mdpi.com
The hydroxyl group of this compound also provides a handle for grafting onto surfaces or for incorporation into metal-organic frameworks (MOFs), leading to materials with tailored functionalities for applications in catalysis, sensing, or gas storage.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-fluorophenyl)cyclopentan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclopentane ring formation via Friedel-Crafts alkylation or nucleophilic addition to a ketone precursor. For example, 4-fluorophenyl magnesium bromide can react with cyclopentanone, followed by reduction of the intermediate ketone using NaBH₄ or LiAlH₄ . Optimization includes temperature control (0–25°C for Grignard reactions) and catalyst selection (e.g., Rh or Cu for cyclization steps, as seen in cyclopropane analogs) . Purity is enhanced via column chromatography (silica gel, hexane/EtOAc eluent) and confirmed by HPLC.
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Key techniques include:
- NMR : ¹H/¹³C NMR to confirm the cyclopentane ring (δ ~1.5–2.5 ppm for CH₂ groups) and fluorophenyl substitution (¹⁹F NMR δ ~-110 to -120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 194.1 (C₁₁H₁₂FO⁺) .
- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .
Q. What are the primary chemical reactions of this compound, and how do substituents influence reactivity?
- Methodological Answer : The hydroxyl group undergoes oxidation (e.g., with PCC to form 1-(4-fluorophenyl)cyclopentanone) or esterification (using acetyl chloride). The fluorophenyl group directs electrophilic substitution (e.g., nitration at the para position) . Comparative studies with chlorophenyl analogs show fluorine’s electron-withdrawing effects reduce nucleophilic aromatic substitution rates .
Advanced Research Questions
Q. How does the stereochemistry of this compound impact its biological activity, and what methods enable enantioselective synthesis?
- Methodological Answer : Enantiomers may exhibit differential binding to enzymes or receptors. Asymmetric synthesis can be achieved via chiral catalysts (e.g., Sharpless epoxidation or enzymatic resolution) . Chiral HPLC (e.g., Chiralpak AD-H column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) validates enantiopurity .
Q. What computational modeling approaches are used to predict the interaction of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular docking (AutoDock Vina) simulates binding to targets like cytochrome P450 or GABA receptors, guided by fluorophenyl’s hydrophobic interactions . MD simulations assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can contradictory data on the compound’s metabolic stability be resolved in pharmacokinetic studies?
- Methodological Answer : Discrepancies arise from assay variability (e.g., microsomal vs. hepatocyte models). Standardize protocols using:
- LC-MS/MS : Quantify parent compound and metabolites (e.g., glucuronide conjugates).
- CYP inhibition assays : Identify isoform-specific interactions (CYP3A4/2D6) .
- Cross-species comparisons : Rat vs. human liver microsomes to assess translational relevance .
Q. What strategies mitigate racemization during derivatization of this compound?
- Methodological Answer : Racemization occurs under acidic/basic conditions. Mitigation includes:
- Low-temperature reactions (-20°C) during acylation.
- Use of non-polar solvents (toluene) to reduce proton exchange.
- Chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
